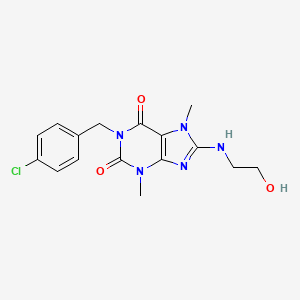

1-(4-chlorobenzyl)-8-((2-hydroxyethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-8-(2-hydroxyethylamino)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O3/c1-20-12-13(19-15(20)18-7-8-23)21(2)16(25)22(14(12)24)9-10-3-5-11(17)6-4-10/h3-6,23H,7-9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIBFMOGXXSGLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorobenzyl)-8-((2-hydroxyethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 667881-11-0 , is a derivative of purine that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C17H20ClN5O3

- Molecular Weight : 377.8 g/mol

- XLogP3-AA : 1.5

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 5

- Rotatable Bond Count : 5

These properties suggest that the compound has moderate lipophilicity and a potential for interactions with biological macromolecules through hydrogen bonding.

This compound primarily functions as an inhibitor of specific enzymes involved in nucleotide metabolism. Its structural similarity to adenosine allows it to interact with adenosine receptors and other purinergic signaling pathways.

Antitumor Activity

Recent studies have highlighted the compound's potential in oncology:

- In vitro studies demonstrated that this purine derivative inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase .

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM) after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Research Findings : It exhibited moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for S. aureus .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties:

- Experimental Models : In rodent models of neurodegeneration, administration of the compound improved cognitive function and reduced oxidative stress markers in the brain. This suggests a potential role in treating neurodegenerative diseases like Alzheimer's .

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Type | Effect | IC50/MIC (µM) |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer Cells) | Cell Viability Reduction | 25 |

| Antimicrobial | Staphylococcus aureus | Inhibition of Growth | 50 |

| Neuroprotective | Rodent Models | Cognitive Improvement | N/A |

Scientific Research Applications

Antiviral Activity

GSK2838232 has been identified as an inhibitor of HIV reverse transcriptase (RT), which is crucial for the replication of the HIV virus. The compound's mechanism involves binding to the enzyme and preventing viral RNA from being converted into DNA, thereby halting the replication cycle of the virus. This application is particularly relevant given the ongoing global efforts to combat HIV/AIDS.

Cancer Therapeutics

The compound has also shown promise in oncology. Studies indicate that it may target specific kinases involved in tumor growth and proliferation. Inhibition of such kinases can lead to reduced cancer cell viability and enhanced apoptosis (programmed cell death) in various cancer types. The ability to selectively inhibit these pathways positions GSK2838232 as a candidate for further development in cancer therapies.

Clinical Efficacy

GSK2838232 has reached clinical trial phase II for its investigational indication related to HIV treatment. Preliminary results suggest that it can effectively reduce viral loads in patients, providing a basis for further exploration in combination therapies with existing antiretroviral drugs.

Combination Therapies

In oncology trials, GSK2838232 has been tested in combination with other agents targeting different pathways. This synergistic approach aims to enhance therapeutic outcomes while minimizing resistance development among cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.